molecular formula C19H18N2O2 B1662886 LY 303511 CAS No. 154447-38-8

LY 303511

カタログ番号: B1662886
CAS番号: 154447-38-8
分子量: 306.4 g/mol
InChIキー: NGAGMBNBKCDCDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY 303511は、LY 294002と構造的に類似した合成有機化合物です。LY 294002とは異なり、this compoundはホスホイノシチド3キナーゼ(PI3K)を阻害しません。主に、PI3K阻害研究における陰性対照として科学研究で使用されています。 This compoundは、特定のがん細胞のアポトーシス誘導剤に対する感受性を高めることが示されており、がん研究において貴重なツールとなっています .

準備方法

LY 303511は、2-クロロ-4H-1-ベンゾピラン-4-オンから始まる一連の化学反応によって合成されます。合成経路には、以下のステップが含まれます。

    求核置換反応: 2-クロロ-4H-1-ベンゾピラン-4-オンの塩素原子は、ピペラジン基に置き換えられます。

    芳香族置換反応: フェニル基は、ベンゾピラン環の8位に導入されます。

反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進するための触媒の使用を含みます。

化学反応の分析

Mechanism of Action in Apoptosis Amplification

LY303511 enhances TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in tumor cells through distinct biochemical pathways:

  • DR5 Oligomerization : Preincubation with LY303511 (10 μM) promotes clustering of death receptor 5 (DR5) on cell surfaces, facilitating DISC (death-inducing signaling complex) assembly .

  • Caspase Activation : Synergistic use with TRAIL amplifies caspase-2, -3, -8, and -9 processing, leading to mitochondrial permeabilization and cytochrome c release .

  • cFLIP Downregulation : Reduces cellular FLICE-inhibitory protein (cFLIP), lowering apoptotic resistance .

Key Experimental Data:

ParameterLY303511 + TRAIL Effect vs. TRAIL AloneSource
Caspase-3 Activity3.2× increase
Mitochondrial Permeability2.8× higher cytochrome c release
Colony Formation85% reduction in HeLa cells

Hydrogen Peroxide (H₂O₂) Mediated Effects

LY303511 induces intracellular H₂O₂ production, which drives MAPK activation and upregulates TRAIL receptors (DR4/DR5) in neuroblastoma cells . This oxidative stress mechanism is independent of PI3K inhibition, distinguishing it from its analog LY294002.

Pharmacological Interactions:

  • Kv Channel Inhibition : Blocks voltage-gated potassium channels (IC₅₀ = 64.6 μM) .

  • FPR1 Suppression : Inhibits LPS-stimulated formyl peptide receptor 1 (FPR1) expression .

Comparative Analysis with LY294002

Although structurally related to LY294002 (a PI3K inhibitor), LY303511 exhibits unique reactivity:

PropertyLY303511LY294002
PI3K InhibitionNo activityIC₅₀ = 1.4 μM
H₂O₂ ProductionInduces oxidative stressNo significant effect
Apoptotic SynergyEnhances TRAIL/vincristine efficacyLimited to PI3K pathway
Primary UseNegative control in kinase studiesPI3K pathway research

Structural and Functional Notes

  • Molecular Formula : C₁₉H₂₀Cl₂N₂O₂ (dihydrochloride form) .

  • Reactivity Profile : Lacks direct participation in classical organic reactions (e.g., Suzuki couplings, nucleophilic substitutions) based on available data. Its functional role centers on modulating protein interactions and redox states .

Research Limitations and Gaps

  • No peer-reviewed studies describe LY303511’s synthesis, stability under varied conditions, or degradation pathways.

  • Its biochemical “reactions” are confined to cellular signaling modulation rather than discrete chemical transformations.

科学的研究の応用

LY303511 is a chemical compound initially developed as an inactive analog of LY294002, a known phosphoinositide 3-kinase (PI3K) inhibitor . While initially considered a negative control, research has revealed that LY303511 possesses its own unique biological activities, independent of PI3K inhibition . Studies indicate that LY303511 can impact cellular processes, particularly in cancer cells, through mechanisms involving oxidative stress and modulation of apoptosis .

Scientific Research Applications

LY303511 has been investigated for its potential in various scientific research applications, particularly in cancer research and cellular signaling:

Antiproliferative Potential Against Oral Cancer:
LY303511 has demonstrated antiproliferative effects against oral cancer cells in vitro and in vivo . The compound induces reactive oxygen species (ROS) production, leading to oxidative DNA damage and apoptosis in oral cancer cells, while exhibiting minimal toxicity toward normal oral cells . In a zebrafish xenograft model, LY303511 inhibited the growth of CAL 27-xenografted tumors .

Sensitization of Tumor Cells to Apoptosis:
LY303511 can sensitize tumor cells to drug-induced apoptosis through a PI3K-independent mechanism . Pre-incubation of tumor cells with LY303511 results in increased intracellular hydrogen peroxide (H2O2) production, which sensitizes cancer cells to apoptosis induced by drugs or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) . This effect has been observed in various cancer cell lines, including neuroblastoma, glioblastoma, leukemia, ovarian carcinoma, and colorectal carcinoma cells .

Modulation of Cellular Signaling Pathways:
LY303511 has been shown to modulate cellular signaling pathways, specifically those related to serotonin-induced calcium and cAMP signaling in HEK293 cells . It suppresses cAMP signals initiated by 5-HT4 receptors and elicits calcium transients in cells expressing 5-HT2C receptors . These effects are independent of PI3K inhibition, suggesting that LY303511 acts on a cellular target other than PI3K .

Induction of Oxidative Stress

LY303511 induces oxidative stress in cancer cells by generating reactive oxygen species (ROS) and mitochondrial superoxide . This oxidative stress leads to oxidative DNA damage, as evidenced by increased levels of 8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage . The induction of ROS is a critical mechanism through which LY303511 exerts its antiproliferative and apoptosis-sensitizing effects .

PI3K-Independent Mechanism

LY303511's effects are largely independent of PI3K inhibition . While initially developed as an inactive analog of the PI3K inhibitor LY294002, LY303511 has been shown to exert its effects through alternative mechanisms, such as increasing intracellular hydrogen peroxide production and modulating cellular signaling pathways .

Enhancement of TRAIL Sensitivity

LY303511 enhances the sensitivity of neuroblastoma cells to TRAIL-mediated apoptosis . This sensitization is mediated by an increase in intracellular H2O2, which activates JNK and ERK signaling pathways . The enhanced TRAIL sensitivity suggests that LY303511, and similar compounds, could be used to improve the apoptotic response of cancer cells that are typically resistant to chemotherapy .

Impact on Serotonin-Induced Signaling

LY303511 modulates serotonin-induced calcium and cAMP signaling in HEK293 cells . It suppresses cAMP signals initiated by 5-HT4 receptors and induces calcium transients in cells expressing 5-HT2C receptors . These effects indicate that LY303511 can interact with specific G protein-coupled receptors (GPCRs) and modulate downstream signaling pathways .

Data Table

ApplicationCell Type/ModelMechanism of ActionKey Findings
AntiproliferationOral Cancer CellsROS induction, oxidative DNA damage, apoptosisDecreased survival in oral cancer cells, tumor growth inhibition in zebrafish xenografts
Sensitization to Drug-Induced ApoptosisVarious Tumor CellsIncrease in intracellular H2O2 productionEnhanced apoptosis in response to drugs and TRAIL
Modulation of Serotonin SignalingHEK293 CellsPI3K-independent modulation of calcium and cAMP signalsSuppression of cAMP signals, induction of calcium transients, interaction with 5-HT2C and 5-HT4 receptors

Oral Cancer Cell Study

In MTS assays, LY303511 decreased survival in three kinds of oral cancer cells but caused little damage to normal oral cells (HGF-1) . In 7AAD assays, LY303511 slightly increased the subG1 population in oral cancer cells . LY303511 induced apoptosis in oral cancer cells, but HGF-1 cells remained at the basal level in annexin V/7AAD and/or pancaspase assays . LY303511 induced ROS and mitochondrial superoxide in oral cancer cells in oxidative stress assays . In 8-oxo-2'-deoxyguanosine assays, LY303511 induced oxidative DNA damage in oral cancer cells .

Neuroblastoma Cell Study

LY303511 enhances TRAIL sensitivity of SHEP-1 neuroblastoma cells . Data shows that JNK and ERK are two crucial players involved in H2O2-mediated increase in TRAIL sensitization of tumor cells upon exposure to LY303511 . Similar sensitizing effect of LY303511 on TRAIL-induced apoptosis was carried out with SY5Y neuroblastoma, T98G glioblastoma, Jurkat leukemia, CEM myelogenous leukemia, HeLa ovarian carcinoma, and HT29 colorectal carcinoma cell lines .

Serotonin-Induced Signaling Study

作用機序

LY 303511は、主に過酸化水素などの活性酸素種の生成を通じてその効果を発揮します。これにより、マイトジェン活性化プロテインキナーゼ(MAPK)が活性化され、それががん細胞の表面にあるデスレセプター(DR4とDR5)の発現をアップレギュレートします。これらのレセプターの発現の増加により、TRAILなどのアポトーシス誘導剤に対するがん細胞の感受性が向上します。 This compoundはPI3Kを阻害しないため、PI3K阻害剤を含む研究における有用な陰性対照となります .

類似化合物の比較

This compoundは、LY 294002と構造的に類似しており、主要な違いは、モルホリン環の酸素原子が窒素原子に置換されていることです。LY 294002とは異なり、this compoundはPI3Kを阻害しないため、PI3K阻害研究における貴重な陰性対照となっています。他の類似化合物には、以下が含まれます。

    LY 294002: さまざまな研究で使用されている強力なPI3K阻害剤。

    ワートマニン: 異なる化学構造を持つ別のPI3K阻害剤。

    PI-103: PI3Kとラパマイシン標的タンパク質(mTOR)のデュアルインヒビター。

This compoundは、PI3Kを阻害しないという独自の特性を持ちながら、活性酸素種生成を通じて細胞プロセスに影響を与えるため、研究において貴重なツールとなっています .

類似化合物との比較

LY 303511 is structurally similar to LY 294002, with the primary difference being the substitution of an oxygen atom with a nitrogen atom in the morpholine ring. Unlike LY 294002, this compound does not inhibit PI3K, making it a valuable negative control in PI3K inhibition studies. Other similar compounds include:

    LY 294002: A potent PI3K inhibitor used in various research studies.

    Wortmannin: Another PI3K inhibitor with a different chemical structure.

    PI-103: A dual inhibitor of PI3K and mammalian target of rapamycin (mTOR).

This compound’s unique property of not inhibiting PI3K while still affecting cellular processes through reactive oxygen species production makes it a valuable tool in research .

生物活性

LY 303511, chemically known as 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, is an analog of the phosphoinositide 3-kinase (PI3K) inhibitor LY294002. Although initially considered inactive, recent studies have revealed significant biological activities that suggest its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and its role in enhancing the efficacy of other treatments.

Interaction with Serotonin Receptors

Recent research has demonstrated that this compound specifically activates serotonin 5-HT2C receptors, leading to calcium (Ca²⁺) transients in cells expressing these receptors. In HEK293 cells engineered to express 5-HT2C receptors, this compound induced Ca²⁺ responses that were inhibited by the specific antagonist RS-102221, indicating a direct interaction with these receptors rather than through PI3K inhibition . This activity suggests a potential role for this compound in modulating neurotransmitter signaling pathways.

Apoptosis Sensitization

This compound has been shown to enhance the sensitivity of cancer cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand). In HeLa cells, pre-treatment with this compound significantly amplified TRAIL signaling, evidenced by increased activation of caspases and enhanced DNA fragmentation. This sensitization is thought to occur via mechanisms independent of the PI3K/Akt pathway and involves modulation of reactive oxygen species (ROS) and MAPK signaling pathways .

Antiproliferative Effects

This compound exhibits antiproliferative properties across various cancer cell lines. For instance, in A549 lung cancer cells, it inhibited mTOR-dependent phosphorylation without triggering apoptosis. Instead, it reduced G2/M phase progression and downregulated cyclins associated with this phase . Additionally, it has been shown to inhibit the growth of tumor implants in athymic mice, further supporting its potential as an anticancer agent .

Synergistic Effects with Other Compounds

The combination of this compound with TRAIL has been shown to produce synergistic effects in multiple cancer cell lines. Mathematical modeling studies have confirmed that this combination leads to greater than additive effects on cell death compared to either treatment alone . The underlying mechanisms include clustering of TRAIL receptors and downregulation of cFLIP, a protein that inhibits apoptosis .

Summary of Biological Activities

Activity Description
Serotonin Receptor Activation Induces Ca²⁺ transients via activation of serotonin 5-HT2C receptors .
Apoptosis Sensitization Enhances TRAIL-induced apoptosis in HeLa cells through ROS and MAPK pathways .
Antiproliferative Effects Inhibits proliferation in A549 cells and reduces G2/M progression without causing apoptosis .
Synergistic Effects Works synergistically with TRAIL to increase cancer cell death beyond additive effects .

Case Studies

  • HeLa Cell Study : In a study examining the effects of this compound on HeLa cells treated with TRAIL, researchers found that pre-incubation with this compound enhanced DNA fragmentation and activated multiple caspases involved in apoptosis. This study highlighted the compound's potential as a sensitizer in therapies targeting resistant tumor types .
  • A549 Lung Cancer Model : Research demonstrated that this compound inhibited mTOR-dependent signaling while promoting G2/M phase arrest in A549 cells. This finding suggests its utility in managing lung adenocarcinoma through targeted cell cycle regulation .

特性

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165632
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-38-8
Record name LY 303511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 303511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 303511
Reactant of Route 2
LY 303511
Reactant of Route 3
LY 303511
Reactant of Route 4
LY 303511
Reactant of Route 5
Reactant of Route 5
LY 303511
Reactant of Route 6
LY 303511
Customer
Q & A

Q1: What is the initial understanding of LY303511's function?

A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].

Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?

A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].

Q3: Does LY303511 affect apoptosis, and if so, how?

A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].

Q4: Does LY303511 influence the expression of death receptors?

A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].

Q5: Does LY303511 interact with serotonin receptors?

A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].

Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?

A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].

Q7: Does LY303511 interact with BET bromodomains?

A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].

Q8: How does LY303511 affect fowl sperm motility?

A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].

Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?

A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].

Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?

A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].

Q11: What is the molecular formula and weight of LY303511?

A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.

Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?

A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.

Q13: Has computational modeling been used to study LY303511?

A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].

Q14: What is known about the structure-activity relationship (SAR) of LY303511?

A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。